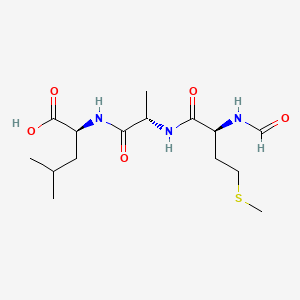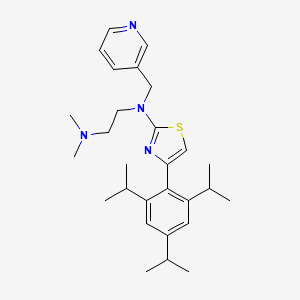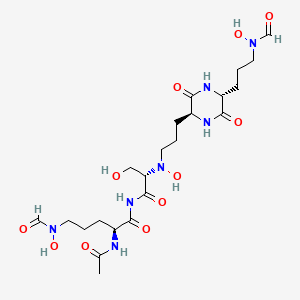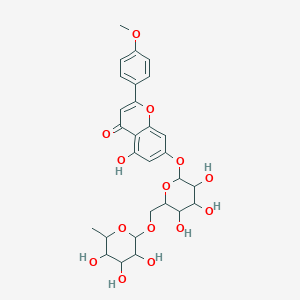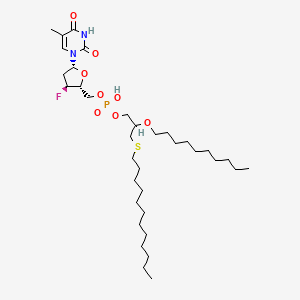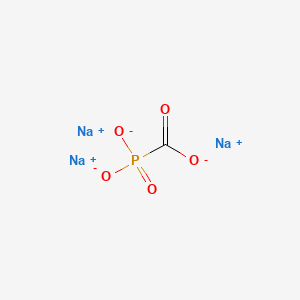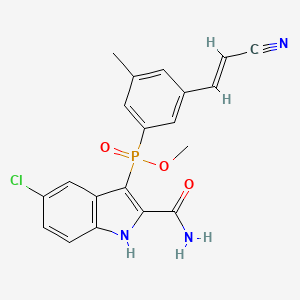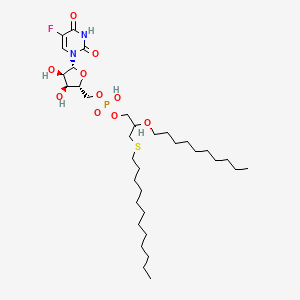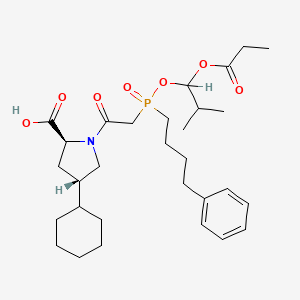
Ki16425
Descripción general
Descripción
Ki16425 is a competitive, potent, and reversible antagonist to LPA1, LPA2, and LPA3 with Ki of 0.34 μM, 6.5 μM, and 0.93 μM in RH7777 cell lines, respectively . It shows no activity at LPA4, LPA5, LPA6 .
Molecular Structure Analysis
The molecular formula of Ki16425 is C23H23ClN2O5S . The formal name is 3-[[[4-[4-[[[1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazoly]phenyl]methyl]thio]-propanoic acid .
Physical And Chemical Properties Analysis
Ki16425 is a crystalline solid . It has a molecular weight of 475.0 . It is soluble in DMF (12 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), and Methyl Acetate (20 mg/ml) .
Aplicaciones Científicas De Investigación
Cancer Treatment
Ki16425 has shown potential in the treatment of T cell lymphoma. It inhibits LPA-mediated survival and metabolic activity of T lymphoma cells . The administration of Ki16425 triggers apoptosis by down-regulating the expression of Bcl2 and up-regulating p53, Bax, cleaved caspase-3, and Cyt c expression .
Glycolysis Inhibition
Ki16425 suppresses glycolytic activity with concomitantly decreased expression of GLUT3 and MCT1 . This could be beneficial in cancer treatment as many cancer cells rely heavily on glycolysis for energy production.
Immunoactivation
Ki16425 has been found to activate the immune system. It increases the population of total leukocytes, lymphocytes, and monocytes along with increased thymocytes count and IL-2 and IFN-γ levels . This immunoactivation can help the body fight against cancer cells.
Apoptosis Induction
Ki16425 induces apoptosis in T cell lymphoma cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells.
Kidney and Liver Damage Amelioration
Ki16425 has been observed to ameliorate tumor-induced kidney and liver damages . This could be beneficial in reducing the side effects of cancer and its treatment on these organs.
Enhancement of Interferon Expression
Ki16425 treatment enhances the expression of Ifnb1, an interferon that plays a crucial role in the immune response against viral infections . This could potentially be used in antiviral therapies.
Mecanismo De Acción
Target of Action
Ki16425 is a competitive, potent, and reversible antagonist that primarily targets the lysophosphatidic acid receptors (LPARs), specifically LPA1 and LPA3 . LPARs are G-protein-coupled receptors involved in many physiological functions in the central nervous system . They play a crucial role in various cellular processes, including apoptosis, survival, angiogenesis, invasion, and migration .
Mode of Action
Ki16425 interacts with its targets, the LPA1 and LPA3 receptors, by inhibiting their actions . It selectively inhibits LPA receptor-mediated actions, especially through LPA1 and LPA3 .
Biochemical Pathways
The action of Ki16425 affects several biochemical pathways. It inhibits LPA-induced guanosine 5′- O - (3-thio)triphosphate binding as well as LPA receptor binding to membrane fractions . This leads to the suppression of several responses specific to LPA, including cell migration .
Pharmacokinetics
The ADME properties of Ki16425 impact its bioavailability. It has a molecular weight of 474.96 and is soluble in DMSO and ethanol . The compound can be stored for 2 years at -20°C in powder form, and for 6 months at -80°C in DMSO .
Result of Action
The action of Ki16425 results in various molecular and cellular effects. It triggers apoptosis by down-regulating the expression of Bcl2 and up-regulating p53, Bax, cleaved caspase-3, and Cyt c expression . Additionally, Ki16425 suppresses glycolytic activity with concomitantly decreased expression of GLUT3 and MCT1 . It also inhibits LPA-induced long-term responses, including DNA synthesis and cell migration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ki16425. For instance, in the context of experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis, pre-inhibition with Ki16425 deteriorated motor disability . This was associated with increased demyelination, chemokine expression, cellular infiltration, and immune cell activation . The underlying mechanism for these negative effects was associated with the overproduction of reactive oxygen species .
Safety and Hazards
Propiedades
IUPAC Name |
3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIFMNUXGDHTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438772 | |
| Record name | Ki16425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[({4-[4-({[1-(2-Chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid | |
CAS RN |
355025-24-0 | |
| Record name | 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355025-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KI-16425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355025240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ki16425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KI-16425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83W49JT69B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




